4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a pyrrolidine-substituted ethyl group. The tetrahydroquinoline moiety may confer lipophilicity and influence pharmacokinetic properties, while the pyrrolidine group could enhance binding interactions through hydrogen bonding or steric effects.
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-18-7-10-21(11-8-18)29(27,28)24-17-23(26-14-3-4-15-26)20-9-12-22-19(16-20)6-5-13-25(22)2/h7-12,16,23-24H,3-6,13-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLEQMHYJHSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure combines a sulfonamide moiety with a tetrahydroquinoline and pyrrolidine framework, suggesting possible interactions with biological targets that could lead to various pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
This structure indicates the presence of functional groups that may interact with biological systems, particularly through mechanisms involving enzyme inhibition or receptor modulation.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that tetrahydroquinoline derivatives exhibit moderate to significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Cholinesterase Inhibition : The tetrahydroquinoline structure is known for its ability to inhibit cholinesterase enzymes, which are crucial in neurotransmission. Compounds with similar backbones have shown IC50 values indicating effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects. Research has indicated that compounds containing sulfonamide moieties can reduce inflammation markers in vitro and in vivo .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of related compounds reported that modifications in the tetrahydroquinoline structure significantly affect antibacterial potency. For example, increasing lipophilicity was correlated with enhanced activity against gram-positive bacteria .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 4-methyl-N-(...) | K. pneumoniae | 8 µg/mL |
Cholinesterase Inhibition
The cholinesterase inhibitory activity of compounds similar to 4-methyl-N-(...) has been documented extensively. For instance, one study reported an IC50 value of 46.42 µM for BChE inhibition, which is comparable to standard inhibitors like physostigmine .
| Compound | Enzyme Type | IC50 (µM) |
|---|---|---|
| Physostigmine | AChE | 20 |
| Compound C | BChE | 46.42 |
| 4-methyl-N-(...) | AChE | 157.31 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of tetrahydroquinoline derivatives were tested against a panel of bacterial strains. The results indicated that modifications to the side chains significantly influenced antibacterial activity, leading to the identification of several lead compounds for further development.
Case Study 2: Neuroprotective Effects
Research exploring the neuroprotective potential of tetrahydroquinoline derivatives found that certain compounds could effectively inhibit cholinesterases, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes: The target compound likely follows a sulfonamide coupling strategy similar to IIIa , where benzenesulfonyl chloride reacts with an amine intermediate in pyridine. However, its tetrahydroquinoline-pyrrolidine backbone requires distinct precursors compared to IIIa’s chloroquinoline or Example 53’s chromenone-pyrazolo-pyrimidine systems .
- Structural Complexity: The target is less complex than 4g , which contains a fused benzodiazepinoindole system, but more intricate than IIIa due to the pyrrolidine substitution.
- Pharmacophore Diversity: The fluorinated chromenone and pyrazolo-pyrimidine groups in Example 53 suggest divergent biological targets (e.g., kinase inhibition) compared to the target’s tetrahydroquinoline, which may target central nervous system receptors.
Crystallographic and Computational Analysis
Crystallographic tools like SHELXL (for structure refinement) and Mercury CSD (for intermolecular interaction analysis) are critical for characterizing such compounds .
Research Findings and Limitations
- Biological Data Gap: No activity data are provided for the target compound. In contrast, Example 53’s high molecular weight (589.1 g/mol) may limit bioavailability compared to smaller analogues like IIIa.
- Computational Predictions : Tools like Mercury CSD could predict packing patterns or hydrogen-bonding interactions for the target, aiding in solubility or stability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
